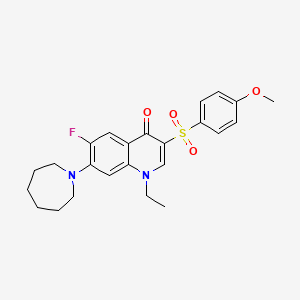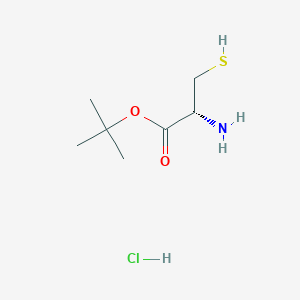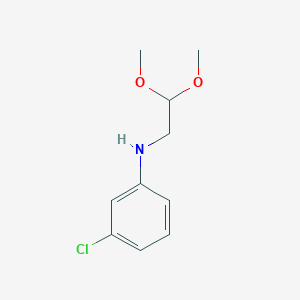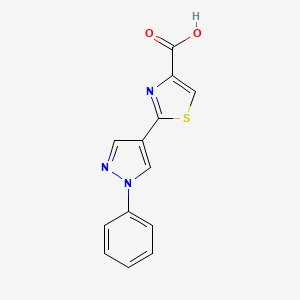
Methyl benzoyl-L-tryptophyl-D-phenylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HCH6-1 は、ホルミルペプチド受容体1(FPR1)の競合的アンタゴニストとして知られる合成ジペプチド化合物です。この受容体は、免疫応答に不可欠な白血球の一種である好中球の活性化に関与しています。 HCH6-1 は、炎症性疾患、特に急性肺損傷における潜在的な治療効果について研究されています .
作用機序
HCH6-1 は、好中球の表面にあるホルミルペプチド受容体1(FPR1)に結合することによって効果を発揮します。この結合は、好中球を感染部位または炎症部位に引き付けるシグナル分子であるホルミルペプチドによる受容体の活性化を阻害します。 FPR1 を阻害することで、HCH6-1 は、活性酸素種の生成、エラスターゼの放出、走化性など、好中球の活性化につながる下流のシグナル伝達イベントを抑制します .
類似の化合物との比較
HCH6-1 は、FPR1 アンタゴニストとして、その高い特異性と効力においてユニークです。類似の化合物には、以下が含まれます。
シクロスポリンH: 別の FPR1 アンタゴニストですが、より広範な免疫抑制効果があります。
Boc-MLF: FPR1 を標的とする合成ペプチドですが、結合特性が異なります。
WRW4: FPR1 とは異なるが、重複する機能を持つ、別のホルミルペプチド受容体である FPR2 のペプチドアンタゴニスト.
HCH6-1 は、有意なオフターゲット効果なしに FPR1 を選択的に阻害するため、好中球を介した炎症反応に焦点を当てた研究において貴重なツールとなっています .
準備方法
HCH6-1 の合成には、ジペプチド構造の形成が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細な公開はされていません。 化合物は、カルボジイミドまたはホスホニウム塩などの試薬を用いたアミノ酸のカップリングを含む、標準的なペプチド合成技術によって合成されていることが知られています .
化学反応の分析
HCH6-1 は、酸化や還元などの従来の化学反応よりも、生物学的分子との相互作用を起こします。それは、ホルミル-L-メチオニル-L-ロイシル-L-フェニルアラニン(fMLF)の FPR1 への結合を阻害することで、好中球の活性化を阻害します。 この阻害は、好中球におけるスーパーオキシドアニオンの生成、エラスターゼの放出、走化性を抑制します .
科学研究の応用
HCH6-1 は、いくつかの科学研究の応用があります。
炎症性疾患: 特に急性肺損傷において、FPR1 が炎症性疾患に果たす役割を研究するために使用されます。
神経炎症: 研究では、ミクログリアの活性化を阻害し、神経毒性を軽減することで、パーキンソン病などの神経炎症性疾患の治療に潜在的な可能性があることが示唆されています.
科学的研究の応用
HCH6-1 has several scientific research applications:
Inflammatory Diseases: It is used to study the role of FPR1 in inflammatory diseases, particularly acute lung injury.
Neuroinflammation: Research has indicated its potential in treating neuroinflammatory conditions such as Parkinson’s disease by inhibiting microglial activation and reducing neurotoxicity.
Cancer Research: HCH6-1 has been explored for its effects on cancer cells, particularly in inhibiting the migration and invasion of cancer cells.
類似化合物との比較
HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:
Cyclosporine H: Another FPR1 antagonist, but with broader immunosuppressive effects.
Boc-MLF: A synthetic peptide that also targets FPR1 but with different binding characteristics.
HCH6-1 stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .
特性
IUPAC Name |
methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZAIDTRUPTSU-LOSJGSFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)
![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide](/img/structure/B2784875.png)





![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2784884.png)
![6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2784890.png)

